molecular formula C27H23N5O4 B10991181 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

Cat. No.: B10991181
M. Wt: 481.5 g/mol
InChI Key: QYEIROHOYHOJJB-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE is a complex organic compound that features a benzimidazole and isoindoloquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzimidazole core through cyclization reactions.
  • Introduction of the isoindoloquinazoline moiety via condensation reactions.
  • Coupling of the two moieties through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, blocking of receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE include other benzimidazole derivatives and isoindoloquinazoline analogs. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-3-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]PROPANAMIDE lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to other compounds in its class.

Properties

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide

InChI

InChI=1S/C27H23N5O4/c1-29-21-12-11-16(15-22(21)30(2)27(29)36)28-23(33)13-14-31-24-17-7-3-4-8-18(17)26(35)32(24)20-10-6-5-9-19(20)25(31)34/h3-12,15,24H,13-14H2,1-2H3,(H,28,33)

InChI Key

QYEIROHOYHOJJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O)N(C1=O)C

Origin of Product

United States

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